3,3-dimethyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]butanamide
Description
Introduction to 3,3-dimethyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]butanamide
Historical Context and Discovery
The compound was first registered in PubChem on July 29, 2006, under the identifier CID 7152314, with subsequent updates reflecting advancements in structural characterization. Its emergence coincided with heightened interest in thiazole derivatives, a class renowned for bioactivity in antiviral, anticancer, and antimicrobial contexts. While the exact laboratory of origin remains unspecified, its inclusion in the ChEMBL database (CHEMBL1494867) underscores its relevance to drug discovery pipelines. Early synthetic routes likely involved condensation reactions between thiazole precursors and branched alkanoic acid derivatives, though detailed protocols are yet to be disclosed in public domains.
Significance in Heterocyclic Chemistry
Thiazoles, characterized by a five-membered ring containing nitrogen and sulfur, serve as privileged scaffolds in medicinal chemistry. The phenyl-thiazole motif in this compound enhances π-π stacking interactions with biological targets, while the 3,3-dimethylbutanamide side chain introduces steric bulk, potentially modulating solubility and binding kinetics. Comparative analyses with analogs, such as N-[2-(2-(4-chlorophenyl)-1,3-thiazol-4-yl)ethyl]butanamide (CAS: 932986-18-0), reveal that substituent variations at the phenyl and amide positions critically influence bioactivity. This molecule’s hybrid architecture exemplifies the strategic fusion of hydrophobic and polar domains to optimize pharmacokinetic profiles.
Nomenclature and Structural Classification
The IUPAC name, This compound , systematically describes its structure:
- 3,3-dimethylbutanamide : A branched amide with methyl groups at the third carbon.
- 2-(2-phenyl-1,3-thiazol-4-yl)ethyl : A thiazole ring substituted with phenyl at position 2 and linked via an ethyl group.
The SMILES notation $$ \text{CC(C)(C)CC(=O)NCCC1=CSC(=N1)C2=CC=CC=C2 $$ provides a linear representation, while the InChIKey $$ \text{VAWAVYUKQVQZQX-UHFFFAOYSA-N} $$ uniquely identifies its stereochemical configuration. Classified as a thiazole-amide hybrid , it belongs to the broader family of nitrogen-sulfur heterocycles, which are pivotal in designing enzyme inhibitors and receptor modulators.
Table 1: Key Structural and Chemical Identifiers
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{17}\text{H}{22}\text{N}_{2}\text{OS} $$ |
| Molecular Weight | 302.4 g/mol |
| IUPAC Name | This compound |
| SMILES | CC(C)(C)CC(=O)NCCC1=CSC(=N1)C2=CC=CC=C2 |
| InChIKey | VAWAVYUKQVQZQX-UHFFFAOYSA-N |
| ChEMBL ID | CHEMBL1494867 |
Research Scope and Objectives
Current research priorities for this compound include:
- Synthetic Optimization : Developing efficient routes to maximize yield and purity, potentially leveraging microwave-assisted or catalytic methods.
- Biological Screening : Evaluating its activity against targets such as kinases, GPCRs, or microbial enzymes, informed by its presence in ChEMBL.
- Structure-Activity Relationship (SAR) Studies : Probing the roles of the dimethylbutanamide chain and phenyl-thiazole moiety in target engagement.
- Computational Modeling : Using molecular docking to predict binding modes in silico, reducing experimental overhead.
Properties
IUPAC Name |
3,3-dimethyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2OS/c1-17(2,3)11-15(20)18-10-9-14-12-21-16(19-14)13-7-5-4-6-8-13/h4-8,12H,9-11H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAWAVYUKQVQZQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NCCC1=CSC(=N1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24815180 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]butanamide typically involves the formation of the thiazole ring followed by the attachment of the butanamide moiety. One common method involves the reaction of 2-phenyl-1,3-thiazole-4-carboxylic acid with 3,3-dimethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3,3-dimethyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]butanamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in carbon tetrachloride.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of halogenated thiazole derivatives.
Scientific Research Applications
3,3-dimethyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3,3-dimethyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]butanamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to antiproliferative effects in cancer cells .
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural analogs and their distinguishing features:
Key Insights from Comparative Analysis
Substituent Effects: Electron-Withdrawing Groups: Azoramide’s 4-chlorophenyl group (vs. phenyl in the target compound) may enhance binding to electron-deficient receptors .
Backbone Modifications: Replacing butanamide with acetamide (e.g., 2-phenoxy-acetamide in ) reduces chain length, limiting conformational flexibility and possibly altering target selectivity .
Steric and Metabolic Considerations :
Biological Activity
3,3-Dimethyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]butanamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 304.41 g/mol. The structure features a butanamide core substituted with a thiazole ring and a phenyl group, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 304.41 g/mol |
| IUPAC Name | This compound |
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing its potential as an enzyme inhibitor and therapeutic agent.
Enzyme Inhibition
One of the primary areas of research involves the compound's inhibitory effects on acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the synaptic cleft. Compounds with thiazole moieties have shown promising AChE inhibitory activity, which is crucial for treating neurodegenerative diseases like Alzheimer's disease. For example, related compounds demonstrated IC50 values as low as 2.7 µM for AChE inhibition .
The mechanism by which this compound exerts its biological effects may involve:
- Binding Affinity : The thiazole and phenyl groups enhance binding affinity to target enzymes.
- Molecular Docking Studies : Computational studies have suggested that the compound fits well into the active site of AChE, stabilizing the enzyme-substrate complex and inhibiting activity .
Case Studies
Several case studies have highlighted the therapeutic potential of related compounds in various biological contexts:
- Alzheimer’s Disease : Research indicates that compounds similar to this compound can significantly inhibit AChE activity and improve cognitive function in animal models .
- Cancer Research : Investigations into the cytotoxic effects of thiazole-based compounds have shown that they can induce apoptosis in cancer cells through pathways involving caspases and mitogen-activated protein kinases (MAPKs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
